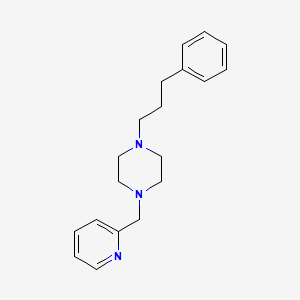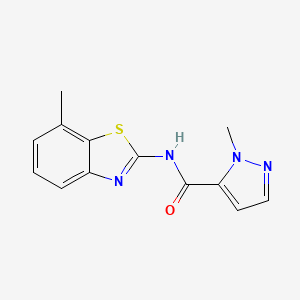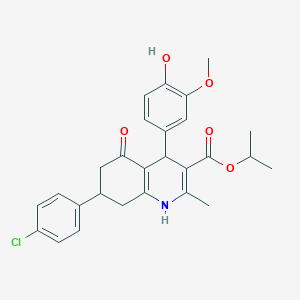![molecular formula C15H12FN5OS B12485946 {5-amino-3-[(pyridin-3-ylmethyl)sulfanyl]-1H-1,2,4-triazol-1-yl}(2-fluorophenyl)methanone](/img/structure/B12485946.png)
{5-amino-3-[(pyridin-3-ylmethyl)sulfanyl]-1H-1,2,4-triazol-1-yl}(2-fluorophenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-fluorobenzoyl)-5-[(pyridin-3-ylmethyl)sulfanyl]-1,2,4-triazol-3-amine is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a fluorobenzoyl group, a pyridinylmethylsulfanyl group, and a triazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluorobenzoyl)-5-[(pyridin-3-ylmethyl)sulfanyl]-1,2,4-triazol-3-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds under acidic or basic conditions.
Introduction of the Fluorobenzoyl Group: The fluorobenzoyl group can be introduced via an acylation reaction using 2-fluorobenzoyl chloride and a suitable base such as triethylamine.
Attachment of the Pyridinylmethylsulfanyl Group: The final step involves the nucleophilic substitution reaction between the triazole intermediate and pyridin-3-ylmethylthiol, often facilitated by a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-fluorobenzoyl)-5-[(pyridin-3-ylmethyl)sulfanyl]-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzoyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Ammonia, primary amines, thiols, dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted derivatives.
Aplicaciones Científicas De Investigación
2-(2-fluorobenzoyl)-5-[(pyridin-3-ylmethyl)sulfanyl]-1,2,4-triazol-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its triazole ring, which can interact with biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-(2-fluorobenzoyl)-5-[(pyridin-3-ylmethyl)sulfanyl]-1,2,4-triazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes. The fluorobenzoyl group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets. The pyridinylmethylsulfanyl group can participate in redox reactions, modulating the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-fluorobenzoyl)-5-[(pyridin-2-ylmethyl)sulfanyl]-1,2,4-triazol-3-amine: Similar structure but with a different position of the pyridinyl group.
2-(2-fluorobenzoyl)-5-[(pyridin-4-ylmethyl)sulfanyl]-1,2,4-triazol-3-amine: Similar structure but with a different position of the pyridinyl group.
2-(2-fluorobenzoyl)-5-[(pyridin-3-ylmethyl)sulfonyl]-1,2,4-triazol-3-amine: Similar structure but with a sulfonyl group instead of a sulfanyl group.
Uniqueness
2-(2-fluorobenzoyl)-5-[(pyridin-3-ylmethyl)sulfanyl]-1,2,4-triazol-3-amine is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of the fluorobenzoyl group enhances its stability and lipophilicity, while the triazole ring provides a versatile scaffold for interactions with biological targets. The pyridinylmethylsulfanyl group adds to its redox potential and ability to form diverse derivatives.
Propiedades
Fórmula molecular |
C15H12FN5OS |
|---|---|
Peso molecular |
329.4 g/mol |
Nombre IUPAC |
[5-amino-3-(pyridin-3-ylmethylsulfanyl)-1,2,4-triazol-1-yl]-(2-fluorophenyl)methanone |
InChI |
InChI=1S/C15H12FN5OS/c16-12-6-2-1-5-11(12)13(22)21-14(17)19-15(20-21)23-9-10-4-3-7-18-8-10/h1-8H,9H2,(H2,17,19,20) |
Clave InChI |
HIUFORAFEXYNOF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)N2C(=NC(=N2)SCC3=CN=CC=C3)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-{[2-(propan-2-yloxy)benzyl]amino}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B12485872.png)
![N-[8,8-dimethyl-5-(morpholin-4-yl)-2-(phenylcarbonyl)-8,9-dihydro-6H-pyrano[4,3-d]thieno[2,3-b]pyridin-1-yl]furan-2-carboxamide](/img/structure/B12485873.png)
![Methyl 5-{[(3-bromophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12485886.png)
![4-[4-(dimethylamino)phenyl]-3-hydroxy-7,7-dimethyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12485894.png)
![N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)thiophene-2-carboxamide](/img/structure/B12485900.png)
![N~2~-(5-chloro-2-methoxyphenyl)-N~2~-(methylsulfonyl)-N-[2-(morpholin-4-ylcarbonyl)phenyl]alaninamide](/img/structure/B12485910.png)
![4-[morpholin-4-yl(2,2,3,3-tetrafluoropropoxy)phosphoryl]morpholine](/img/structure/B12485913.png)
![5-({3-Chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B12485916.png)


![ethyl 2-{[(1-methyl-1H-imidazol-2-yl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B12485932.png)

![6-Oxo-1-{2-oxo-2-[(3-phenylpropyl)amino]ethyl}-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12485948.png)
![Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(2,3-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B12485951.png)
